molecular formula C24H38N2O2 B11388186 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethanone

Cat. No.: B11388186
M. Wt: 386.6 g/mol
InChI Key: WTSHHERWGCTIHL-UHFFFAOYSA-N
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Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a combination of azepane, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the azepane derivative reacts with a piperidine precursor.

    Introduction of the phenoxy group: This is typically done through etherification reactions, where the phenol derivative reacts with an appropriate alkylating agent.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential effects on biological systems, such as its interaction with neurotransmitter receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(METHYL)PHENOXY]ETHAN-1-ONE
  • 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(ETHYL)PHENOXY]ETHAN-1-ONE
  • 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(BUTYL)PHENOXY]ETHAN-1-ONE

Uniqueness

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H38N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone

InChI

InChI=1S/C24H38N2O2/c1-20(2)21-10-12-23(13-11-21)28-19-24(27)26-17-8-5-9-22(26)14-18-25-15-6-3-4-7-16-25/h10-13,20,22H,3-9,14-19H2,1-2H3

InChI Key

WTSHHERWGCTIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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